molecular formula C11H21NO3 B2716917 (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate CAS No. 441716-79-6

(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate

Cat. No.: B2716917
CAS No.: 441716-79-6
M. Wt: 215.293
InChI Key: CVVBOOZXUWBVLA-IUCAKERBSA-N
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Description

(2S,5S)-tert-Butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate (CAS 441716-79-6) is a high-value chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C11H21NO3 and a molecular weight of 215.29, serves as a crucial synthetic building block, particularly for the development of novel therapeutic agents . Its structure incorporates both a stereochemically defined 5-methylpyrrolidine ring and a hydroxymethyl group, protected by a tert-butoxycarbonyl (Boc) group, making it a versatile chiral scaffold or intermediate for further functionalization . The specific (2S,5S) stereochemistry is critical for designing molecules with targeted biological activity, as seen in related compounds investigated as β3 adrenergic receptor agonists . This reagent is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions, such as maintaining a cool, dark environment under an inert atmosphere, are recommended to preserve its stability and purity . Researchers can utilize this compound to advance their work in drug discovery, asymmetric synthesis, and the development of biologically active molecules.

Properties

IUPAC Name

tert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVBOOZXUWBVLA-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine, to form the tert-butyl carbamate.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a formaldehyde equivalent under basic conditions.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate has been studied for its potential as a building block in the synthesis of bioactive molecules. The hydroxymethyl and carboxylate functionalities allow for further modifications that can enhance pharmacological properties.

Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as an intermediate in synthesizing various pyrrolidine derivatives that exhibit anti-cancer activity. The modifications made to the hydroxymethyl group were crucial in optimizing the biological activity of the final products .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of chiral centers due to its stereochemistry.

Data Table: Synthetic Applications

Application AreaDescriptionReference
Chiral SynthesisUsed to create chiral intermediates for pharmaceuticals
Ligand DevelopmentActs as a ligand in asymmetric catalysis
Reaction MechanismsStudies on reaction pathways involving this compound

Chemical Biology

The compound's structural features make it suitable for probing biological systems. Its ability to interact with biological macromolecules can be leveraged to study enzyme mechanisms or receptor interactions.

Case Study: Interaction Studies
Research has indicated that derivatives of this compound can selectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow for specific binding to these targets, influencing biological pathways and eliciting desired effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Varied Substituents

  • tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

    • Structural Differences : Features a pyridinyl-ether substituent instead of a hydroxymethyl group.
    • Synthesis : Prepared via nucleophilic substitution using 2-methylpyridin-3-ol under cesium carbonate catalysis in acetonitrile .
    • Analytical Data : Characterized by $ ^1H $ NMR (δ 1.21–4.20 ppm) and HRMS ([M+H]$ ^+ $ m/z 392), distinct from the target compound’s molecular weight (~215–229 g/mol) .
  • Applications: Fluorinated analogs are prioritized in drug discovery for improved metabolic stability and bioavailability .

Piperidine vs. Pyrrolidine Core

  • tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate
    • Core Difference : Six-membered piperidine ring vs. five-membered pyrrolidine.
    • Physicochemical Impact : Increased molecular weight (229.32 g/mol vs. ~215 g/mol for pyrrolidine analogs) and altered conformational flexibility .
    • Synthetic Relevance : Piperidine derivatives are common in CNS-targeting drugs due to enhanced membrane permeability .

Functional Group Modifications

  • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

    • Key Feature : Contains a ketone group (5-oxo) instead of hydroxymethyl.
    • Reactivity : The ketone enables nucleophilic additions or reductions, unlike the hydroxymethyl group’s hydroxyl-mediated reactions .
  • (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid

    • Functional Difference : Carboxylic acid at position 2 vs. hydroxymethyl.
    • Utility : Used as a precursor for peptide coupling, contrasting with the hydroxymethyl group’s role in ether or ester formation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate C12H21NO3 ~215 (calc.) Hydroxymethyl, methyl N/A
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate C19H28N2O3 392 (HRMS) Pyridinyl-ether, methyl N/A
tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate C12H23NO3 229.32 Hydroxymethyl, methyl (piperidine) 2287346-60-3
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C12H19NO3 225.28 Ketone, cyclopenta-pyrrole fusion 146231-54-1

Biological Activity

Molecular Formula

  • C : 11
  • H : 21
  • N : 1
  • O : 3

Molecular Weight

  • 215.29 g/mol

Research indicates that (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate may interact with various biological targets, influencing pathways associated with neuroprotection and anti-inflammatory responses. The specific mechanisms are still under investigation, but preliminary studies suggest the following actions:

  • Neuroprotective Effects : The compound may exhibit protective effects against oxidative stress in neuronal cells, potentially through the modulation of antioxidant pathways.
  • Anti-inflammatory Activity : It has shown promise in reducing inflammatory markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Pharmacological Effects

Various studies have evaluated the pharmacological effects of this compound:

  • Antioxidant Activity : In vitro assays demonstrate significant antioxidant properties, which could be beneficial in preventing oxidative damage in cells.
  • Neuroprotective Properties : Animal models have indicated that administration of the compound can mitigate neurodegenerative symptoms by preserving neuronal integrity and function.

Study 1: Neuroprotective Effects in Rodent Models

A study conducted on rodent models demonstrated that this compound significantly reduced markers of neuroinflammation and apoptosis following induced oxidative stress. The results suggested a potential application for this compound in treating neurodegenerative diseases such as Alzheimer's.

Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of the compound on human cell lines. The results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with varying concentrations of the compound over a specified duration.

StudyModelFindings
Study 1RodentReduced neuroinflammation and apoptosis markers
Study 2Human Cell LinesDecreased pro-inflammatory cytokines

Q & A

Q. What are the standard synthetic routes for preparing (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate?

The compound is typically synthesized via coupling reactions using protective group strategies. For example, mixed anhydride intermediates formed with reagents like isobutyl chloroformate and DIPEA (diisopropylethylamine) can facilitate amide bond formation. Subsequent purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) is critical for isolating the product . Key steps include controlling reaction stoichiometry and monitoring progress via LC-MS to ensure complete consumption of starting materials.

Q. How is the stereochemical configuration of the compound confirmed experimentally?

Stereochemistry is validated using a combination of techniques:

  • X-ray crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures to confirm absolute configurations .
  • NMR spectroscopy : NOESY/ROESY experiments detect spatial proximity of protons, while 13C^{13}\text{C} NMR distinguishes diastereomers.
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases to verify enantiopurity .

Q. What characterization data are essential for confirming the compound’s structure?

Critical data include:

  • Melting point : 114–116°C (for related analogs) .
  • IR spectroscopy : Peaks for hydroxyl (≈3400 cm1^{-1}) and carbonyl (≈1700 cm1^{-1}) groups.
  • HRMS : Exact mass matching the molecular formula (e.g., [M+H]+^+ observed vs. calculated) .
  • NMR : 1H^1\text{H} and 13C^{13}\text{C} chemical shifts consistent with the stereochemical environment (e.g., downfield shifts for carbamate carbonyls) .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the hydroxymethyl group?

Yields depend on:

  • Protective group selection : The tert-butyloxycarbonyl (Boc) group stabilizes the pyrrolidine ring during functionalization .
  • Catalytic conditions : Using DMAP (4-dimethylaminopyridine) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances coupling efficiency .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions (e.g., epimerization) . Example: A 59% yield was achieved for a related compound via stepwise anhydride formation and DIPEA-mediated coupling .

Q. What strategies resolve contradictions in stereochemical assignments from NMR and crystallographic data?

Discrepancies arise due to dynamic effects (e.g., ring puckering) or crystal packing. Solutions include:

  • High-resolution crystallography : SHELXL refines anisotropic displacement parameters to confirm bond lengths/angles .
  • Computational modeling : DFT calculations predict NMR chemical shifts for proposed conformers, cross-validating experimental data .
  • Rotational spectroscopy : Resolves subtle stereochemical differences in gas-phase structures .

Q. How can derivatives of this compound be designed for biological activity studies?

Structural modifications focus on:

  • Fluorination : Introducing fluorine at the 4-position (e.g., tert-butyl (2S,4R)-4-fluoro analogs) enhances metabolic stability and binding affinity .
  • Side-chain diversification : Amide coupling with valine or other amino acids (e.g., methoxycarbonyl-L-valyl) creates prodrugs or protease inhibitors .
  • Scaffold hybridization : Combining pyrrolidine cores with isochromene or naphthoimidazole moieties targets specific enzymes (e.g., HCV NS5A) .

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